molecular formula C19H28ClN3O2 B5013218 (3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5013218
M. Wt: 365.9 g/mol
InChI Key: DVHJUZXVLKYXHO-OALUTQOASA-N
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Description

The compound “(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol” is a complex organic molecule that features a piperidine ring, a morpholine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and morpholine intermediates, followed by their coupling with the pyrrolidine ring. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a halide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with various biological targets, such as enzymes or receptors. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its efficacy and safety as a drug candidate

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to the materials or reactions it is involved in.

Mechanism of Action

The mechanism of action of “(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol” involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to the compound’s observed effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, morpholine, and pyrrolidine derivatives. These compounds share structural features with “(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol” and may have similar chemical and biological properties.

Uniqueness

What sets “this compound” apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O2/c20-16-3-1-2-4-17(16)21-7-5-15(6-8-21)23-13-18(19(24)14-23)22-9-11-25-12-10-22/h1-4,15,18-19,24H,5-14H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHJUZXVLKYXHO-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C(C2)O)N3CCOCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C[C@@H]([C@H](C2)O)N3CCOCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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